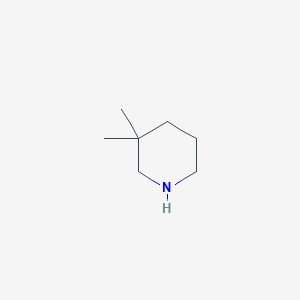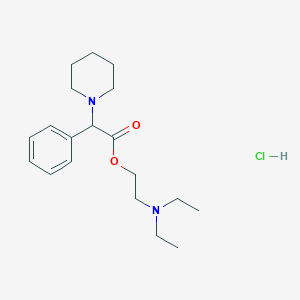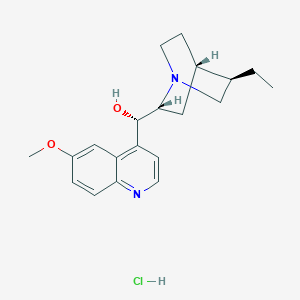
1-丁基吡啶鎓氯化物
概述
描述
1-Butylpyridinium chloride is an organic compound with the molecular formula C₉H₁₄ClN and a molar mass of 171.67 g/mol . It is a type of pyridinium salt, characterized by a pyridine ring substituted with a butyl group at the nitrogen atom. This compound is typically a white crystalline solid and is soluble in water .
科学研究应用
1-Butylpyridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in the formation of ionic liquids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the reprocessing of spent nuclear fuel and in the production of dyes and agrochemicals.
作用机制
Target of Action
1-Butylpyridinium Chloride is an organic compound that is primarily used as a reagent and catalyst in organic synthesis It’s known to participate in various types of reactions, such as electrophilic substitution, oximation, and imidazolization .
Mode of Action
Given its use in organic synthesis, it likely interacts with its targets through mechanisms common to electrophilic substitution, oximation, and imidazolization reactions . These reactions involve the transfer of electrons, the formation of new bonds, and the breaking of old ones, leading to significant changes in the chemical structures of the reactants.
Biochemical Pathways
Given its role in organic synthesis, it can be inferred that it may influence a variety of biochemical pathways depending on the specific reactants and conditions of the reaction .
Result of Action
The molecular and cellular effects of 1-Butylpyridinium Chloride’s action would depend on the specific reactions it is involved in. As a reagent and catalyst in organic synthesis, it facilitates the transformation of reactants into products, which could have various molecular and cellular effects depending on the specific context .
Action Environment
The action, efficacy, and stability of 1-Butylpyridinium Chloride can be influenced by various environmental factors. For instance, it is soluble in water and various organic solvents, such as ethanol, ether, and benzene . This solubility can affect its distribution and reactivity in different environments. Additionally, it is a highly corrosive compound and should be handled with care . It is also sensitive to hygroscopic conditions .
生化分析
Biochemical Properties
It is known that the derivatives of 1-Butylpyridinium Chloride are used in spent fuel reprocessing, particularly in the extraction of high-level radioactive aqueous waste from the processing of nuclear fuel
Cellular Effects
It is known that N-butylpyridinium chloride and structurally related ionic liquids have inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . These results suggest that 1-Butylpyridinium Chloride could potentially alter the in vivo pharmacokinetics of such substrates .
Molecular Mechanism
It is known that N-butylpyridinium chloride and structurally related ionic liquids display strong inhibitory effects on organic cation transporters and multidrug and toxic extrusion transporters . This suggests that 1-Butylpyridinium Chloride may exert its effects at the molecular level through binding interactions with these transporters, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily due to its high chemical and thermal stability
Dosage Effects in Animal Models
It is known that the compound is moderately absorbed, extracted by the kidney, and eliminated in the urine as the parent compound, independent of dose, number, or route of administration .
Metabolic Pathways
It is known that the compound is eliminated exclusively in urine as the parent compound, partially mediated by renal transporters . This suggests that it may interact with enzymes or cofactors involved in renal transport.
Transport and Distribution
1-Butylpyridinium Chloride is likely transported and distributed within cells and tissues via organic cation transporters and multidrug and toxic extrusion transporters
Subcellular Localization
Given its potential interactions with organic cation transporters and multidrug and toxic extrusion transporters, it may be localized to areas of the cell where these transporters are present .
准备方法
Synthetic Routes and Reaction Conditions: 1-Butylpyridinium chloride can be synthesized through the reaction of pyridine with 1-chlorobutane. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to around 145°C under autogenic pressure overnight. The resultant product is then purified through distillation and recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of 1-butylpyridinium chloride follows similar principles but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Butylpyridinium chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The pyridine ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens and nitrating agents, typically under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Electrophilic Substitution: Substituted pyridinium compounds.
Oxidation: Various oxidized derivatives of pyridinium.
Reduction: Pyridine and its derivatives.
相似化合物的比较
- 1-Ethylpyridinium chloride
- 1-Methylpyridinium chloride
- 1-Butyl-3-methylimidazolium chloride
Comparison: 1-Butylpyridinium chloride is unique due to its specific combination of a butyl group and a pyridinium ion, which imparts distinct solvation and catalytic properties. Compared to 1-ethylpyridinium chloride and 1-methylpyridinium chloride, the butyl group provides greater hydrophobicity and a higher boiling point. In contrast, 1-butyl-3-methylimidazolium chloride, another ionic liquid, has a different cation structure, leading to variations in its physical and chemical properties .
属性
IUPAC Name |
1-butylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.ClH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKOASTYJWUQJG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1031462 | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-64-7 | |
| Record name | Butylpyridinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butylpyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1031462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Butylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8M63J351A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl-](/img/structure/B75654.png)
